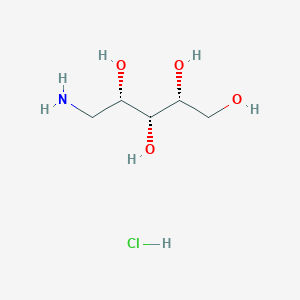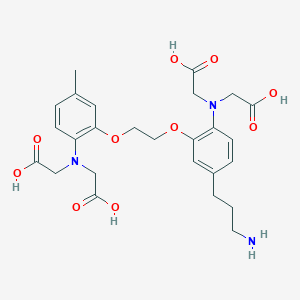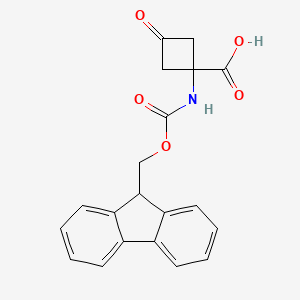
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid is a complex organic compound with the molecular formula C20H19NO4. This compound is notable for its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid derivative. It is primarily used in peptide synthesis and has significant applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the corresponding protected amino acid and sodium azide (NaN3).
Mixed Anhydride Method: This method uses isobutoxycarbonyl chloride (IBC-Cl) to form the mixed anhydride, which then reacts with sodium azide to produce the desired compound.
Acid Chloride Method: Alternatively, the acid chloride method can be employed, where the protected amino acid is converted to its acid chloride form before reacting with sodium azide.
Análisis De Reacciones Químicas
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Self-Assembled Structures:
Enzyme-Activated Surfactants: It is used to create enzyme-activated surfactants for carbon nanotubes, aiding in the homogeneous dispersion of nanotubes in aqueous solutions.
Cyclodepsipeptides Synthesis: The compound is involved in the synthesis of cyclodepsipeptides, which have diverse biological activities and potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group during peptide bond formation and can be selectively removed under mild conditions to allow for further coupling reactions. This selective removal is typically achieved using a base such as piperidine.
Comparación Con Compuestos Similares
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid can be compared with other similar compounds, such as:
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine: This compound is a threonine derivative with similar protecting group properties.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another amino acid derivative used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: This compound is used in similar applications and has comparable chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for the formation of stable peptide bonds and its versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C20H17NO5 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C20H17NO5/c22-12-9-20(10-12,18(23)24)21-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-11H2,(H,21,25)(H,23,24) |
Clave InChI |
OAFXGBKPEIQRAM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


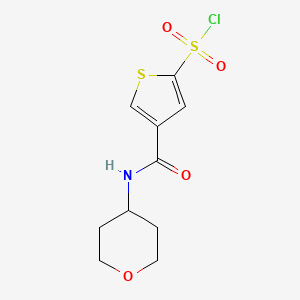
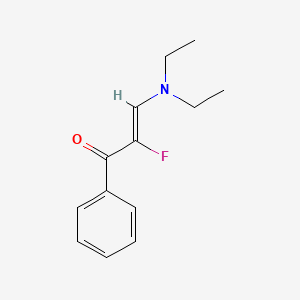

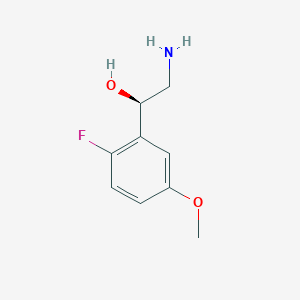
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)
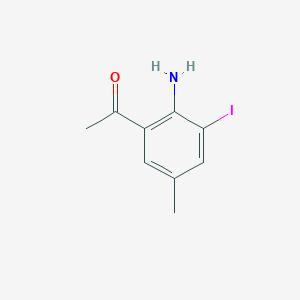
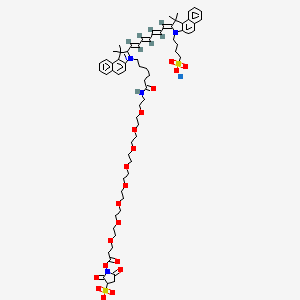
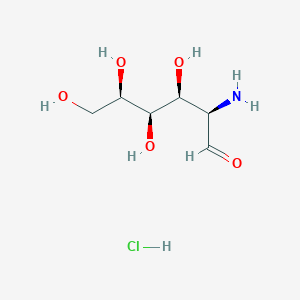

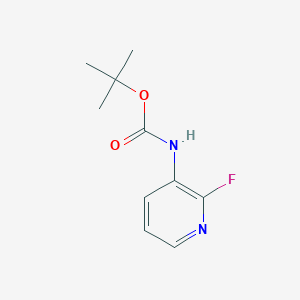
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
